molecular formula C13H14N2O B589512 5-Ethoxy-2-(pyridin-2-yl)aniline CAS No. 158461-49-5

5-Ethoxy-2-(pyridin-2-yl)aniline

Cat. No.: B589512
CAS No.: 158461-49-5
M. Wt: 214.268
InChI Key: NCHUQCCQHUPVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2-(pyridin-2-yl)aniline is a substituted aniline derivative featuring a pyridin-2-yl group at the 2-position and an ethoxy substituent at the 5-position of the benzene ring. This compound is structurally classified as a bidentate N,N′-donor ligand due to the presence of both aniline (NH₂) and pyridine nitrogen atoms, enabling coordination to transition metals like palladium . Synonyms for this compound include 4-[2-(5-ethyl-2-pyridyl)ethoxy]aniline (CAS: 85583-40-0) .

Properties

CAS No.

158461-49-5

Molecular Formula

C13H14N2O

Molecular Weight

214.268

IUPAC Name

5-ethoxy-2-pyridin-2-ylaniline

InChI

InChI=1S/C13H14N2O/c1-2-16-10-6-7-11(12(14)9-10)13-5-3-4-8-15-13/h3-9H,2,14H2,1H3

InChI Key

NCHUQCCQHUPVNO-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)C2=CC=CC=N2)N

Synonyms

Benzenamine, 5-ethoxy-2-(2-pyridinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2-pyridyl group in this compound contrasts with the 4-pyridyl group in 4-(pyridin-2-yl)aniline, altering steric and electronic profiles .
  • Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound is electron-donating, whereas analogues like the trifluoromethyl (CF₃) or bromo substituents are electron-withdrawing, influencing reactivity and coordination behavior .

Electronic Effects on Reactivity in Coordination Complexes

Studies on Pd(II) complexes with N-((pyridin-2-yl)methyl)aniline ligands reveal critical insights:

Pd(II) Complex Substituent on Aniline Substitution Rate (Cl⁻ → Thiourea) Activation Parameters (ΔH⁺, ΔS⁺)
PdL1 None (parent compound) Baseline rate ΔH⁺ = +58 kJ/mol; ΔS⁺ = -90 J/(mol·K)
PdL2 4-Fluoro (electron-withdrawing) 1.8× faster than PdL1 ΔH⁺ = +52 kJ/mol; ΔS⁺ = -85 J/(mol·K)
PdL4 4-Ethyl (electron-donating) 0.6× slower than PdL1 ΔH⁺ = +62 kJ/mol; ΔS⁺ = -95 J/(mol·K)

Mechanistic Implications :

  • The ethoxy group in this compound (analogous to PdL4’s ethyl group) would likely reduce substitution rates due to its electron-donating nature, stabilizing the metal center and slowing nucleophilic attack .
  • Electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilicity at the metal center, accelerating ligand substitution—a trend opposite to ethoxy’s effects.

Physical and Chemical Properties

Property This compound (Inferred) 4-(Pyridin-2-yl)aniline 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
Molecular Weight ~245 g/mol (estimated) 170.21 g/mol 211.22 g/mol
Melting Point Not reported 95°C Not reported
Solubility Likely polar aprotic solvents Soluble in acidic conditions Insoluble in water (common for fused rings)
pKa ~5–6 (aniline NH₂) 5.72 Not reported

Notes:

  • The ethoxy group increases hydrophobicity compared to 4-(pyridin-2-yl)aniline but less so than CF₃-containing analogues .
  • Fused-ring derivatives (e.g., oxazolo-pyridines ) exhibit higher rigidity and reduced solubility in aqueous media.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.